CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE
Overview
Description
The compound 16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core hexacyclic structure, followed by the introduction of various functional groups such as methoxy, phenylmethoxy, and di(propan-2-yl)amino groups. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the ketone group would produce secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1-propanone: This compound shares some structural similarities but lacks the complex hexacyclic core.
2-Propanone, 1-(4-methoxyphenyl)-: Another related compound with simpler structure and different functional groups.
Uniqueness
The uniqueness of 16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone lies in its highly intricate structure, which allows for a wide range of chemical modifications and interactions
Biological Activity
CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE is a synthetic compound that plays a significant role in the study of DNA damage and repair mechanisms, particularly those induced by ultraviolet (UV) light. This article delves into its biological activity, focusing on its mutagenic properties, interactions with DNA polymerases, and implications for cancer research.
Overview of CIS,SYN-THYMIDINE DIMER
The CIS,SYN-thymidine dimer is a cyclobutane pyrimidine dimer (CPD) formed when adjacent thymine bases in DNA are cross-linked due to UV radiation. This dimerization impairs normal DNA replication and transcription processes, leading to mutations. The methyl phosphoramidite form is utilized in oligonucleotide synthesis, allowing researchers to incorporate these dimers at specific sites within DNA sequences for experimental studies.
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Formation of CPDs :
- Upon exposure to UV light, thymine residues can undergo dimerization, resulting in the formation of the cis-syn CPD. This reaction is the predominant photoproduct in DNA and is responsible for various mutagenic effects.
- The stability of the cis-syn dimer makes it a focus for studying mutagenesis and DNA repair pathways .
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Mutagenic Properties :
- The presence of the cis-syn thymidine dimer can lead to C-to-T transitions during DNA replication. The modified base can be bypassed by specialized DNA polymerases, such as polymerase η (pol η), which can incorporate adenine opposite the dimer with high fidelity .
- Research indicates that the methylated form of cytosine present in some CPDs can deaminate, converting it to thymine, which further complicates the mutation landscape in cancer cells .
Case Studies
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DNA Polymerase Interaction :
- A study demonstrated that both yeast and human pol η could synthesize past the 3′-mC CPD with over 99% fidelity, indicating its capacity to bypass this lesion effectively without introducing mutations . This finding underscores the importance of pol η in maintaining genomic stability despite the presence of DNA lesions.
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Cancer Research Implications :
- The mutagenic potential of cis-syn dimers has been linked to skin cancers, particularly through studies showing that these dimers lead to mutations in critical genes such as p53 . Understanding how these dimers interact with DNA repair mechanisms can provide insights into cancer prevention strategies.
Data Tables
Study | Findings | Implications |
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Study on pol η activity | Bypass efficiency >99% for mC CPDs | Highlights potential for error-free replication past lesions |
Mutagenesis analysis | C-to-T transitions observed in presence of dimers | Indicates risk factors for skin cancer mutations |
Stability assessment | High stability under physiological conditions | Suggests challenges for DNA repair mechanisms |
Research Findings
- Synthesis and Characterization : The synthesis of oligonucleotides containing cis-syn thymidine dimers has been achieved using phosphoramidite chemistry, allowing detailed studies on their thermodynamic properties and interactions with other nucleotides .
- Thermodynamic Properties : Melting temperature studies reveal that oligonucleotides containing these dimers exhibit altered stability compared to their unmodified counterparts, affecting their hybridization properties in biological systems .
Properties
IUPAC Name |
16-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19λ5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63N5O15P2/c1-28(2)54(29(3)4)70(62-9)68-35-24-39-52-41-42-48(6,47(41,5)43(55)50-45(52)57)44(56)51-46(58)53(42)40-25-36(69-71(59,63-10)65-27-38(35)67-39)37(66-40)26-64-49(30-14-12-11-13-15-30,31-16-20-33(60-7)21-17-31)32-18-22-34(61-8)23-19-32/h11-23,28-29,35-42H,24-27H2,1-10H3,(H,50,55,57)(H,51,56,58) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHDNSAVYWCMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63N5O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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